N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Description
This compound features a hybrid structure combining a coumarin (chromene) core and an indole moiety, linked via an ethyl carboxamide bridge. The coumarin segment is substituted with an 8-methoxy group and a 2-oxo functional group, while the indole ring contains 2,7-dimethyl substituents.
Properties
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-13-6-4-8-17-16(14(2)25-20(13)17)10-11-24-22(26)18-12-15-7-5-9-19(28-3)21(15)29-23(18)27/h4-9,12,25H,10-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIPKRWTQIXYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the synthesis of the chromene moiety, and finally, the coupling of these two units.
Chromene Synthesis: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the indole and chromene units through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This might include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy group in the chromene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with an alkyl halide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the chromene moiety.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological activities. The indole moiety is known for its presence in many bioactive molecules, including neurotransmitters and hormones, while the chromene structure is found in various natural products with antioxidant and anti-inflammatory properties. This compound may exhibit a combination of these activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the chromene moiety.
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromene structure may interact with enzymes involved in oxidative stress pathways. These interactions can lead to a range of biological effects, including modulation of neurotransmitter levels and reduction of oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with three structurally related analogs (Table 1), highlighting substituent variations, linker types, and inferred properties based on evidence.
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas from evidence.
Analysis of Substituent Effects
Chromene Core Modifications
- 2-Oxo vs. 2-Imino (Compound 15): The target’s 2-oxo group is more common in coumarin derivatives, favoring hydrogen bonding and stability. In contrast, the 2-imino group in Compound 15 may exhibit tautomerism, altering electronic properties and solubility .
Indole/Aromatic Modifications
- The 2,7-substitution pattern may reduce steric hindrance compared to bulkier groups (e.g., Br in ) .
- 5-Bromo-2-Methylindole ( Analog) : Bromine’s electron-withdrawing nature could polarize the indole ring, affecting binding to hydrophobic pockets. Its larger size may also sterically hinder interactions .
- 2,4-Dichlorobenzyl ( Analog) : Chlorine atoms increase lipophilicity and metabolic stability but reduce solubility. The benzyl linker’s rigidity may limit conformational adaptability .
Linker Variations
- Ethyl (Target) : Provides flexibility for optimal positioning of the indole and chromene moieties in binding sites.
Implications for Further Research
Biological Activity Screening : The target’s balanced lipophilicity and flexibility make it a candidate for kinase or protease inhibition assays.
Solubility Optimization : ’s dichlorobenzyl analog highlights trade-offs between lipophilicity and solubility; prodrug strategies may be needed.
Electronic Effects: Comparative studies on the 2-oxo (target) vs. 2-imino (Compound 15) groups could elucidate their roles in hydrogen bonding and bioactivity .
Biological Activity
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{17}H_{20}N_{2}O_{4}
- Molecular Weight : 316.36 g/mol
- IUPAC Name : this compound
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Indole Derivative Preparation : Starting from 2,7-dimethylindole.
- Formation of Chromene Core : Utilizing methoxy and carboxamide functionalities.
- Final Coupling Reaction : Combining the indole derivative with the chromene core through amide bond formation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1 μg/mL |
| Escherichia coli | Not effective |
| Candida albicans | MIC 7.80 μg/mL |
The compound shows promising activity against MRSA, a major concern in clinical settings due to its resistance to many antibiotics .
Anticancer Activity
The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro studies indicate:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | 10 μM |
| MCF7 (breast cancer) | 15 μM |
| HeLa (cervical cancer) | 12 μM |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
